ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyrazole ring fused with a pyrimidine ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their condensation under specific conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases or disrupt the function of specific proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-[2-(4-bromophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-[2-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in drug design and development to create compounds with specific therapeutic profiles .
Properties
Molecular Formula |
C20H19ClN6O2 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C20H19ClN6O2/c1-4-29-20(28)15-10-23-26(18(15)22)16-9-11(2)24-19-12(3)17(25-27(16)19)13-5-7-14(21)8-6-13/h5-10H,4,22H2,1-3H3 |
InChI Key |
XMEYVFZPRYUJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)Cl)C)C)N |
Origin of Product |
United States |
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